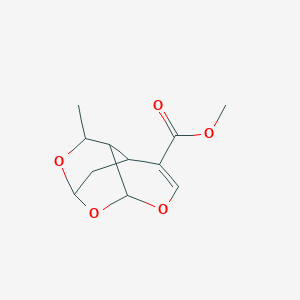

![molecular formula C45H55NO22 B150611 Methyl 2-[(1S,2R,3R,4R,7S,11R,15R,16R,17R,18S,21S,22R,32R,35S)-2,16,17,35-tetraacetyloxy-21,34-dihydroxy-7,21,22,32,34-pentamethyl-6,10,12,20,29-pentaoxo-5,13,19,30,33-pentaoxa-26-azahexacyclo[16.15.1.14,15.01,15.03,32.023,28]pentatriaconta-23(28),24,26-trien-11-yl]acetate CAS No. 168009-85-6](/img/structure/B150611.png)

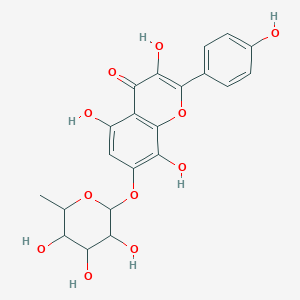

Methyl 2-[(1S,2R,3R,4R,7S,11R,15R,16R,17R,18S,21S,22R,32R,35S)-2,16,17,35-tetraacetyloxy-21,34-dihydroxy-7,21,22,32,34-pentamethyl-6,10,12,20,29-pentaoxo-5,13,19,30,33-pentaoxa-26-azahexacyclo[16.15.1.14,15.01,15.03,32.023,28]pentatriaconta-23(28),24,26-trien-11-yl]acetate

Descripción general

Descripción

Enantioselective Synthesis Analysis

The enantioselective synthesis of complex organic molecules is a critical aspect of medicinal chemistry and drug development. Paper describes an efficient synthesis of enantiopure 4-N-acetylamino-1-benzoylcyclopent-2-enes, which are precursors for antiviral compounds. The process involves a single electron-transfer reduction and thermolysis to achieve high optical and chemical yields. Similarly, paper discusses the synthesis of methyl (3S)-2,3,4,5-tetrahydropyridazine-3-carboxylate with an enantiomeric excess of 98%, using a hetero-Diels–Alder reaction followed by hydrogenation. This compound is a potential building block for pharmaceuticals.

Molecular Structure Analysis

The molecular structure and stereochemistry of organic compounds are pivotal for their biological activity. Paper explores the synthesis of enantiopure pentaol building blocks derived from bis(γ-butyrolactones), which are crucial for the synthesis of polyhydroxylated natural products. The study provides insights into the stereochemical outcomes of the synthesis process. In paper , the coordination of copper(II) to a tetra-azamacrocyclic ligand with pendant acetate-arms is examined, revealing a distorted trigonal bipyramidal geometry with coordination through only three of the four nitrogen atoms.

Chemical Reactions Analysis

Chemical reactions form the backbone of synthetic chemistry. Paper details the double intramolecular transacetalization of polyhydroxy acetals, leading to conformationally-restricted 1,3-dioxanes. This process is significant for the synthesis of compounds with fixed axial orientations. Paper describes the Pummerer-type cyclization to synthesize 4-aryl-2-methyl-1,2,3,4-tetrahydroisoquinolines, a method that could be useful for the total synthesis of certain alkaloids.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are essential for their practical application. Paper synthesizes sialic acid analogs as potential sialidase inhibitors, which could be used in the treatment of diseases like influenza. The study correlates the conformation and inhibitory potency of these compounds. Paper discusses the synthesis of nucleoside analogs that did not exhibit significant antiviral activity, highlighting the importance of understanding the physical and chemical properties for biological activity.

Aplicaciones Científicas De Investigación

1. Synthetic Applications in Antibiotics

- Title : "Total synthesis of analogues of the β-lactam antibiotics. Part 6. (6R*)-4(t-butoxycarbonyl)-2-methoxycarbonyl-3-oxacepham 1,1-dioxides"

- Findings : The study involved synthesizing diastereoisomers of a complex β-lactam antibiotic structure using a strategy that included a novel carbenoid-insertion reaction. This research is significant for the development of new antibiotics (Crackett et al., 1991).

- Title : "Enzyme‐Catalyzed Stereoselective Synthesis of Two Novel Carbasugar Derivatives"

- Findings : This study demonstrated the use of enzymes for the stereoselective synthesis of novel carbasugar derivatives, which are important in medicinal chemistry. Enzymatic processes offer selectivity and efficiency in complex organic syntheses (Gümüş & Tanyeli, 2010).

- Title : "A stereoselective synthesis of xylitol"

- Findings : The research focused on the stereoselective synthesis of xylitol, a sugar alcohol used as a sugar substitute, demonstrating the versatility of stereoselective methods in producing biologically relevant molecules (Holland & Stoddart, 1983).

- Title : "Total asymmetric syntheses of (1S,2S)-norcoronamic acid, and of (1R,2R)- and (1S,2S)-coronamic acids from the diastereoselective cyclization of 2-(N-benzylideneamino)-4-chlorobutyronitriles"

- Findings : This study highlights a novel synthetic route for producing specific stereoisomers of coronamic acid, showcasing the potential of asymmetric synthesis in producing compounds with specific configurations (Gaucher et al., 1994).

Propiedades

Número CAS |

168009-85-6 |

|---|---|

Nombre del producto |

Methyl 2-[(1S,2R,3R,4R,7S,11R,15R,16R,17R,18S,21S,22R,32R,35S)-2,16,17,35-tetraacetyloxy-21,34-dihydroxy-7,21,22,32,34-pentamethyl-6,10,12,20,29-pentaoxo-5,13,19,30,33-pentaoxa-26-azahexacyclo[16.15.1.14,15.01,15.03,32.023,28]pentatriaconta-23(28),24,26-trien-11-yl]acetate |

Fórmula molecular |

C45H55NO22 |

Peso molecular |

961.9 g/mol |

Nombre IUPAC |

methyl 2-[(1S,2R,3R,4R,7S,11R,15R,16R,17R,18S,21S,22R,32R,35S)-2,16,17,35-tetraacetyloxy-21,34-dihydroxy-7,21,22,32,34-pentamethyl-6,10,12,20,29-pentaoxo-5,13,19,30,33-pentaoxa-26-azahexacyclo[16.15.1.14,15.01,15.03,32.023,28]pentatriaconta-23(28),24,26-trien-11-yl]acetate |

InChI |

InChI=1S/C45H55NO22/c1-19-11-12-28(51)26(15-29(52)59-10)38(54)61-18-44-35(64-23(5)49)31(66-37(19)53)30-33(63-22(4)48)45(44)43(9,58)34(32(62-21(3)47)36(44)65-24(6)50)67-40(56)42(8,57)20(2)25-13-14-46-16-27(25)39(55)60-17-41(30,7)68-45/h13-14,16,19-20,26,30-36,57-58H,11-12,15,17-18H2,1-10H3/t19-,20+,26+,30+,31+,32-,33+,34-,35+,36-,41-,42-,43?,44+,45-/m0/s1 |

Clave InChI |

GSBZVVMZYQMZBG-XMOOUNKUSA-N |

SMILES isomérico |

C[C@H]1CCC(=O)[C@H](C(=O)OC[C@]23[C@@H]([C@@H]([C@@H]4[C@H]([C@]25C([C@H]([C@@H]([C@@H]3OC(=O)C)OC(=O)C)OC(=O)[C@@]([C@@H](C6=C(C=NC=C6)C(=O)OC[C@@]4(O5)C)C)(C)O)(C)O)OC(=O)C)OC1=O)OC(=O)C)CC(=O)OC |

SMILES |

CC1CCC(=O)C(C(=O)OCC23C(C(C4C(C25C(C(C(C3OC(=O)C)OC(=O)C)OC(=O)C(C(C6=C(C=NC=C6)C(=O)OCC4(O5)C)C)(C)O)(C)O)OC(=O)C)OC1=O)OC(=O)C)CC(=O)OC |

SMILES canónico |

CC1CCC(=O)C(C(=O)OCC23C(C(C4C(C25C(C(C(C3OC(=O)C)OC(=O)C)OC(=O)C(C(C6=C(C=NC=C6)C(=O)OCC4(O5)C)C)(C)O)(C)O)OC(=O)C)OC1=O)OC(=O)C)CC(=O)OC |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-1-[(2S)-2-[[(2R)-5-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]-N-(2-oxoethylidene)pyrrolidine-2-carboxamide](/img/structure/B150541.png)

![6-(4-Fluorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B150562.png)